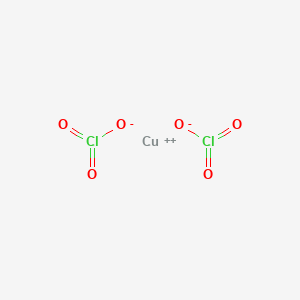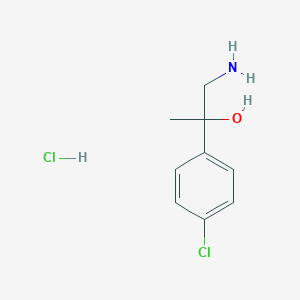
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) is a heterocyclic compound that features a pyridine ring with a carboxamide group at the 5-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dihydro-2H-pyridine with methylamine and a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their substitution patterns and biological activities.
Indole Derivatives: Indole derivatives also feature a heterocyclic ring and exhibit diverse biological activities, making them comparable to 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI).
Uniqueness
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
14996-98-6 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-9-4-2-3-6(5-9)7(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChI 键 |
WRJAZJAQHNXBHG-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=C1)C(=O)N |
规范 SMILES |
CN1CCCC(=C1)C(=O)N |
同义词 |
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


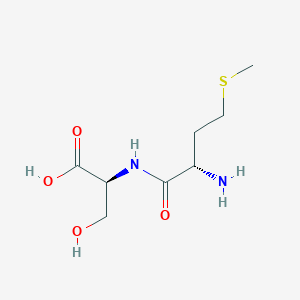
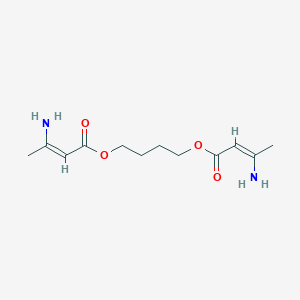




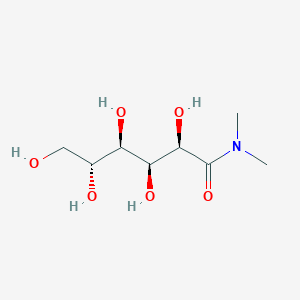
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)

